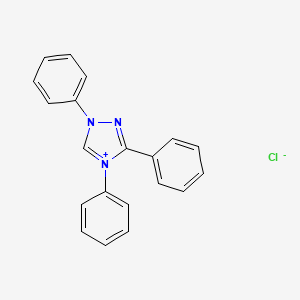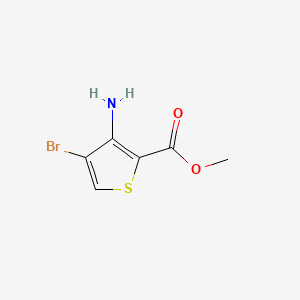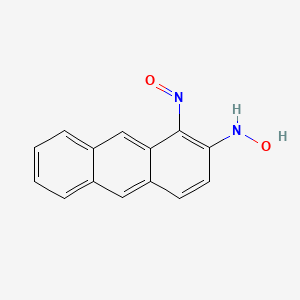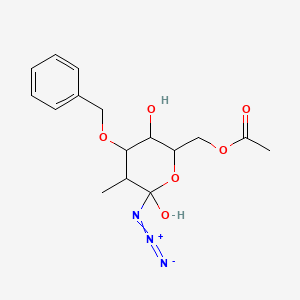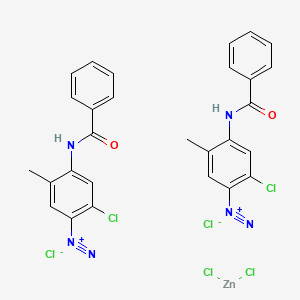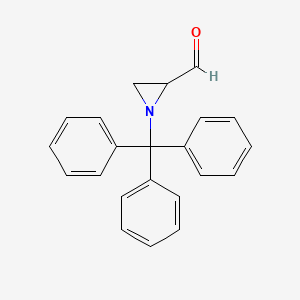
2-Formyl-1-trityl-aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Aziridines are synthesized through various methods. One of the common methods involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method allows an efficient and general synthesis of aziridines .Molecular Structure Analysis
The molecular structure of 2-Formyl-1-trityl-aziridine is represented by the InChI code1S/C22H19NO/c24-17-21-16-23 (21)22 (18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 . The molecular weight of the compound is 313.4 . Chemical Reactions Analysis
Aziridines are versatile building blocks in organic synthesis. They are used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Aziridines are also used as intermediates in the synthesis of various biologically active molecules .Physical And Chemical Properties Analysis
2-Formyl-1-trityl-aziridine is a solid substance . It has a molecular weight of 313.4 .科学的研究の応用
Synthetic Utility
Aziridines, including 2-Formyl-1-trityl-aziridine, have been the focus of many researchers due to their potential in synthetic applications . New methodologies for the preparation and transformation of these compounds have been developed over the years . These methodologies have led to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .
Biological Applications
Aziridines have shown promising biological activities . The biological and chemical evolution of aziridine derivatives has seen recent advances, particularly in the variety of methodologies described for the synthesis of aziridines .
Polymerization
Aziridines, including 2-Formyl-1-trityl-aziridine, can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of aziridines can be used in antibacterial and antimicrobial coatings . This makes 2-Formyl-1-trityl-aziridine a valuable compound in the development of these coatings .
CO2 Adsorption
Polymers derived from aziridines can be used in CO2 adsorption . This means that 2-Formyl-1-trityl-aziridine could potentially be used in applications related to carbon capture and storage .
Chelation and Materials Templating
Aziridine-derived polymers have applications in chelation and materials templating . This suggests that 2-Formyl-1-trityl-aziridine could be used in the synthesis of materials with specific properties .
Non-Viral Gene Transfection
Another application of aziridine-derived polymers is in non-viral gene transfection . This indicates that 2-Formyl-1-trityl-aziridine could potentially be used in gene therapy applications .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-tritylaziridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUUUDUJOWNVQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725582 |
Source


|
| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-1-trityl-aziridine | |
CAS RN |
173277-15-1 |
Source


|
| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


